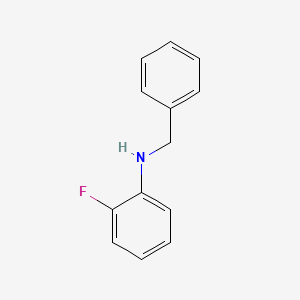

N-benzyl-2-fluoroaniline hydrochloride

Description

Properties

IUPAC Name |

N-benzyl-2-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUANQPLDQJAEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-fluoroaniline hydrochloride typically involves the reaction of 2-fluoroaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . The resulting N-benzyl-2-fluoroaniline is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-fluoroaniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluoro group on the aromatic ring.

Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products include various substituted anilines depending on the nucleophile used.

Oxidation: Major products are quinones or nitro compounds.

Reduction: The primary products are amines.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-2-fluoroaniline hydrochloride has been explored as a potential antimicrobial agent. Research indicates that derivatives of N-benzyl aniline exhibit selective activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in antibiotic resistance. The compound's structure allows it to act as a reversible and selective antibacterial agent, showing low activity against gram-negative bacteria while maintaining efficacy against gram-positive strains .

Case Study: Antimicrobial Activity

A study revealed that certain N-benzyl aniline derivatives demonstrated inhibitory activity against MRSA with minimum inhibitory concentration (MIC) values as low as 6.25 µM, indicating their potential use in developing new antibiotic therapies .

Synthetic Organic Chemistry

The compound serves as an important intermediate in synthesizing complex organic molecules. Its unique functional groups facilitate various substitution reactions, making it valuable for creating diverse chemical entities in pharmaceutical development.

Table 1: Reaction Examples Using this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Reflux with alkyl halides | Alkylated products |

| Coupling Reactions | Pd-catalyzed coupling with aryl halides | Biaryl compounds |

| Formation of Ureas | Reaction with isocyanates | N-substituted ureas |

Materials Science

This compound is used in developing advanced materials due to its ability to participate in polymerization reactions. Its incorporation into polymer matrices can enhance material properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of N-benzyl-2-fluoroaniline hydrochloride involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical assays . The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on molecular structure, reactivity, and applications.

2.1. Structural and Functional Group Variations

- Methoxy-substituted analogs (e.g., N-(4-Fluorobenzyl)-2-methoxyaniline) exhibit increased hydrophobicity, which may improve membrane permeability but reduce aqueous solubility . Tetrahydrofuran-containing analogs introduce an oxygen-rich heterocycle, likely altering binding affinity in pharmaceutical contexts .

2.3. Availability and Commercial Status

- This contrasts with analogs like 4-benzyl-4-fluoropiperidine HCl, which remains available through specialty suppliers .

2.4. Physicochemical Properties

- Collision Cross-Section (CCS) : N-Benzyl-2-fluoroaniline HCl’s CCS values (144–158 Ų) reflect a compact structure compared to bulkier analogs like the tetrahydrofuran derivative (301.36 g/mol), which may exhibit higher CCS due to extended conformation .

Biological Activity

N-benzyl-2-fluoroaniline hydrochloride is a compound of increasing interest in biological research due to its diverse applications and potential therapeutic effects. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound is characterized by its unique molecular structure, which includes a benzyl group and a fluorine atom positioned on the aniline ring. The synthesis typically involves multi-step reactions that ensure high purity for research applications. The general synthetic route may include:

- Formation of the Aniline : Starting from 2-fluoroaniline.

- Benzylation : Introduction of the benzyl group through nucleophilic substitution.

- Hydrochloride Salt Formation : Reacting with hydrochloric acid to form the hydrochloride salt.

The compound's molecular formula is with a molecular weight of 233.69 g/mol.

Biological Activity

Research indicates that this compound displays notable biological activity across several domains:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, making it a candidate for drug development.

- Anticancer Potential : Studies have shown that similar fluoroaniline derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds with structural similarities have demonstrated inhibitory activity against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines .

Case Studies

- Inhibition Studies : In vitro studies have assessed the inhibitory effects of this compound on cancer cell lines. For example, derivatives demonstrated IC50 values in the low micromolar range against melanoma and breast cancer cell lines, suggesting potential as an anticancer agent .

- Protein Binding Assays : Research involving protein binding has indicated that this compound interacts favorably with specific proteins, enhancing its potential as a therapeutic agent.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| N-benzyl-4-fluoroaniline | C13H12FN | Fluorine at para position |

| N-(4-fluorobenzyl)aniline | C13H12FN | Different benzyl substitution |

| 2-Fluoroaniline | C7H6FN | Lacks benzyl group |

The unique positioning of the fluorine atom and the presence of the benzyl group in this compound contribute significantly to its reactivity and biological activity compared to these related compounds.

Q & A

Q. What are the common synthetic routes for preparing N-benzyl-2-fluoroaniline hydrochloride?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, fluorinated aniline derivatives can react with benzyl halides in the presence of a base (e.g., K₂CO₃) to form the N-benzylated intermediate, followed by HCl treatment to yield the hydrochloride salt. A related method involves acid hydrolysis of precursors in concentrated HCl, as demonstrated in the synthesis of 2-chloro-4-fluoroaniline hydrochloride (38.5% yield using THF and thionyl chloride) .

Q. How can researchers purify this compound effectively?

Precipitation using mixed solvents (e.g., ether/petroleum ether) is a standard method for isolating hydrochloride salts. For instance, post-reaction mixtures are often cooled and poured into nonpolar solvents to induce crystallization . Further purification may involve recrystallization from ethanol or methanol, monitored by HPLC or TLC for purity validation.

Q. What analytical techniques are critical for characterizing this compound?

- HPLC : Used to compare retention times with authentic samples for identity confirmation .

- NMR : ¹H/¹³C NMR and ¹⁹F NMR (for fluorine environments) are essential for structural elucidation.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₁₃H₁₃ClFN molecular formula).

- Elemental Analysis : Validates chloride content in the hydrochloride salt.

Advanced Research Questions

Q. How can researchers optimize low-yield syntheses of this compound?

The 38.5% yield reported for a related fluorinated aniline hydrochloride suggests room for improvement. Strategies include:

- Temperature Control : Prolonged heating during hydrolysis may degrade sensitive intermediates.

- Catalyst Screening : Palladium or copper catalysts could enhance coupling efficiency in benzylation steps.

- Solvent Optimization : Replacing THF with polar aprotic solvents (e.g., DMF) may improve solubility.

Q. What factors influence the stability of this compound under experimental conditions?

Hydrochloride salts are often hygroscopic. Key considerations:

- Storage : Anhydrous conditions (desiccators with silica gel) prevent deliquescence.

- pH Sensitivity : Decomposition may occur in strongly basic media; use buffered solutions during biological assays.

- Thermal Stability : TGA/DSC analysis can identify decomposition thresholds.

Q. How can regioselectivity challenges in fluorinated aniline derivatives be addressed?

Fluorine’s electron-withdrawing effects can direct electrophilic substitution. For N-benzyl-2-fluoroaniline, meta/para selectivity in further functionalization (e.g., nitration) requires:

- Directing Group Engineering : Protecting the amine with a temporary group (e.g., acetyl) to alter reactivity.

- Computational Modeling : DFT calculations predict favorable reaction pathways .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported spectral data for hydrochloride salts?

Conflicting NMR shifts may arise from solvent effects or hydration states. Mitigation steps:

- Standardized Conditions : Report spectra in deuterated DMSO or CDCl₃ with internal standards (e.g., TMS).

- Cross-Validation : Compare with databases like PubChem or Enamine’s catalog entries for C₈H₁₆ClN analogs .

Q. Why do synthesis yields vary across studies for similar fluorinated anilines?

Variability often stems from:

- Purity of Starting Materials : Trace moisture in benzyl halides reduces reactivity.

- Workup Protocols : Incomplete removal of byproducts (e.g., unreacted benzyl chloride) affects yield calculations.

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and inert atmospheres for moisture-sensitive steps.

- Characterization : Combine multiple techniques (e.g., XRD for crystal structure validation).

- Stability Testing : Conduct accelerated degradation studies under varied pH/temperature conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.